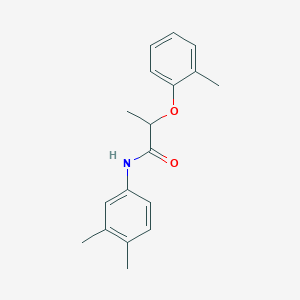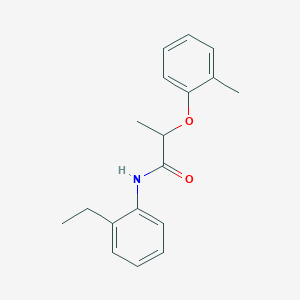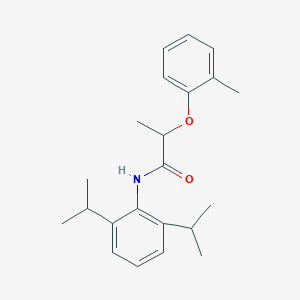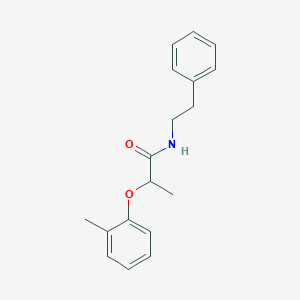
N-(4-fluorophenyl)-4-iodobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-4-iodobenzenesulfonamide, also known as PF-3845, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural chemicals in the body that play a role in pain, inflammation, and other physiological processes. PF-3845 has been studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and cancer.
Mechanism of Action
N-(4-fluorophenyl)-4-iodobenzenesulfonamide works by inhibiting FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids activate cannabinoid receptors in the body, which play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, this compound enhances the activity of endocannabinoids, leading to a reduction in pain, inflammation, and other symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation by increasing endocannabinoid levels in the body. It has also been shown to have anxiolytic and antidepressant effects by modulating the activity of the endocannabinoid system.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-fluorophenyl)-4-iodobenzenesulfonamide is its potency and selectivity for FAAH. This makes it a useful tool for studying the role of FAAH and the endocannabinoid system in various physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-4-iodobenzenesulfonamide. One area of interest is its potential therapeutic applications in cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its potential as a cancer treatment. Another area of interest is its potential as a treatment for substance abuse disorders. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its potential as a treatment for addiction in humans.
Synthesis Methods
N-(4-fluorophenyl)-4-iodobenzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-iodobenzenesulfonyl chloride with 4-fluoroaniline, followed by the addition of sodium hydride and N,N-dimethylformamide. The resulting intermediate is then treated with N-chlorosuccinimide and trifluoroacetic acid to yield this compound.
Scientific Research Applications
N-(4-fluorophenyl)-4-iodobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
properties
Molecular Formula |
C12H9FINO2S |
|---|---|
Molecular Weight |
377.18 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C12H9FINO2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H |
InChI Key |
XUIGFLPOKPJKFV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)I)F |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-methylphenoxy)propanamide](/img/structure/B309803.png)


![2-(2-methylphenoxy)-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B309806.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B309807.png)

